molecular formula C8H8F3NO3 B2873653 5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid CAS No. 2241128-53-8

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid

Cat. No.: B2873653
CAS No.: 2241128-53-8
M. Wt: 223.151
InChI Key: KRRSKJKYVRLOTQ-UHFFFAOYSA-N
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Description

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid is a fluorinated tetrahydropyridine derivative characterized by a partially saturated pyridine ring substituted with a trifluoroacetyl group at position 5 and a carboxylic acid moiety at position 3. This compound combines the electron-withdrawing properties of the trifluoroacetyl group with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)6(13)5-3-12-2-1-4(5)7(14)15/h3-4,12H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRSKJKYVRLOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=C(C1C(=O)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid involves several steps. One of the common synthetic routes includes the reaction of pyridine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an anhydrous solvent like dichloromethane or acetonitrile, with the addition of a base such as triethylamine to facilitate the formation of the trifluoroacetyl group. Following this, the tetrahydropyridine ring can be formed through a hydrogenation process, often employing a metal catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for cost-efficiency and yield. The process usually involves bulk chemical reactions in large reactors, continuous flow processes for the hydrogenation step, and stringent purification protocols, such as crystallization or chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

  • Oxidation: The compound can undergo oxidation, often catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: The tetrahydropyridine ring can be reduced further to a piperidine ring under suitable conditions using reducing agents such as sodium borohydride.

  • Substitution: The trifluoroacetyl group can be involved in nucleophilic substitution reactions, where nucleophiles like amines or alkoxides replace the trifluoroacetyl group.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

  • Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Nucleophilic substitution results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid finds applications in several scientific fields, including:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Studied for its potential role in enzyme inhibition and receptor binding due to its functional groups.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydropyridine ring can interact with various cellular pathways, affecting biological processes at a molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydropyridine Derivatives

a. 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
  • Structure : MPTP features a methyl group at position 1 and a phenyl group at position 4 of the tetrahydropyridine ring.
  • Biological Activity : MPTP is a neurotoxin linked to irreversible parkinsonism due to its conversion to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra .
  • Comparison: Unlike MPTP, the target compound lacks the phenyl substituent and instead has a trifluoroacetyl group.
b. (4Z)-4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic Acid
  • Structure : Contains two carboxylic acid groups (positions 2 and 6) and an oxoethylidene substituent at position 4.
  • Functional Implications : The additional carboxylic acid groups enhance hydrophilicity, contrasting with the trifluoroacetyl group in the target compound, which introduces lipophilicity .

Pyridinecarboxylic Acid Derivatives

a. 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Structure : A fully aromatic pyridine ring with a trifluoromethyl group at position 4 and a carboxylic acid at position 3.
  • Safety Profile : Incompatible with strong acids/bases/oxidizers; requires protective equipment (e.g., EN374-standard gloves) to prevent exposure .
  • Comparison : The aromaticity of this compound increases stability compared to the partially saturated tetrahydropyridine core of the target compound.
b. 3-(4-Methoxyphenyl)-2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
  • Structure : A tetrahydropyrimidine ring with a methoxyphenyl substituent and two ketone groups.
  • Functional Groups : The methoxy group contributes electron-donating effects, while the carboxylic acid enhances solubility .

Substituent Effects

  • Carboxylic Acid (Target Compound): Improves aqueous solubility and enables hydrogen bonding, contrasting with non-polar substituents in MPTP .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydropyridine 5-Trifluoroacetyl, 4-carboxylic acid Not provided High polarity, moderate lipophilicity
MPTP Tetrahydropyridine 1-Methyl, 4-phenyl 173.23 Neurotoxic, lipophilic
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Pyridine 4-Trifluoromethyl, 3-carboxylic acid 191.11 Aromatic, stable
3-(4-Methoxyphenyl)-2,4-Dioxo-tetrahydropyrimidine-5-carboxylic Acid Tetrahydropyrimidine 3-Methoxyphenyl, 2,4-dioxo 262.22 Electron-rich, hydrogen-bonding

Research Findings and Implications

  • Neurotoxicity Risk : While MPTP’s neurotoxicity is well-documented, the target compound’s trifluoroacetyl group and carboxylic acid may reduce its ability to cross the blood-brain barrier, though this requires empirical validation .
  • Safety Handling : Analogous to 4-(trifluoromethyl)-3-pyridinecarboxylic acid, the target compound likely requires protective equipment (e.g., EN374 gloves) to prevent dermal/ocular exposure .
  • Synthetic Utility : The trifluoroacetyl group could serve as a reactive handle for further derivatization, similar to how oxoethylidene groups are utilized in dicarboxylic acid derivatives .

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